molecular formula C7H6ClF3N2 B13347810 3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine

3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B13347810
M. Wt: 210.58 g/mol
InChI Key: XMUIPJQCSLJHNI-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of benzene, where the hydrogen atoms at positions 3 and 4 are replaced by a chlorine atom and a trifluoromethyl group, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the nitration of 3-Chloro-4-(trifluoromethyl)benzene, followed by the reduction of the nitro groups to amino groups. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products

    Oxidation: 3-Chloro-4-(trifluoromethyl)benzene-1,2-dinitro.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine depends on its interaction with molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The chlorine atom can participate in halogen bonding, further influencing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzotrifluoride
  • 2-(Trifluoromethyl)benzene-1,4-diamine
  • 4-(Trifluoromethyl)benzene-1,2-diamine

Uniqueness

3-Chloro-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring, which imparts distinct chemical properties. The combination of these substituents with the amino groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

3-chloro-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-3(7(9,10)11)1-2-4(12)6(5)13/h1-2H,12-13H2

InChI Key

XMUIPJQCSLJHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)N)N

Origin of Product

United States

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